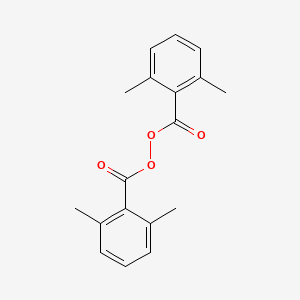
Bis(2,6-dimethylbenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylbenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial and scientific applications. It is known for its role as a radical initiator in polymerization reactions and as a cross-linking agent in the production of plastics and rubbers. The compound is characterized by its high reactivity and ability to decompose into free radicals, making it a valuable tool in chemical synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylbenzoyl) Peroxide typically involves the reaction of 2,6-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C9H9COCl+H2O2+2NaOH→(C9H9CO)2O2+2NaCl+2H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylbenzoyl) Peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can be cleaved to form benzoyloxy radicals, which can further react with other compounds.
Reduction: Under certain conditions, the peroxide can be reduced to form the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of heat or light to initiate the decomposition of the peroxide bond.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoyloxy radicals and subsequent oxidation products.
Reduction: Corresponding alcohols and other reduced species.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Bis(2,6-dimethylbenzoyl) Peroxide is extensively used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties. It is also used in organic synthesis to introduce benzoyl groups into molecules.
Biology: In biological research, the compound is used to study radical-induced damage and repair mechanisms in biological systems. It serves as a model compound to investigate the effects of oxidative stress on cells and tissues.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: The compound is widely used in the production of plastics, rubbers, and other polymeric materials. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate benzoyloxy radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In polymerization, the radicals react with monomers to form polymer chains, while in oxidation, they interact with other molecules to form oxidized products.
Comparison with Similar Compounds
Benzoyl Peroxide: Another widely used organic peroxide with similar radical-generating properties.
Dicumyl Peroxide: Used as a cross-linking agent in the production of rubber and plastics.
Lauroyl Peroxide: Employed as a polymerization initiator in various industrial processes.
Uniqueness: Bis(2,6-dimethylbenzoyl) Peroxide is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in applications requiring controlled radical generation.
Properties
CAS No. |
96436-29-2 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)17(19)21-22-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
YIQKFUFJMGYQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OOC(=O)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















